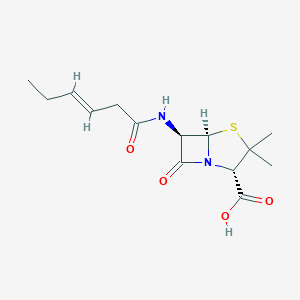

Benzylpenicillin Impurity 11

Description

Properties

CAS No. |

118-53-6 |

|---|---|

Molecular Formula |

C14H20N2O4S |

Molecular Weight |

312.39 g/mol |

IUPAC Name |

(2S,5R,6R)-6-(hex-3-enoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 |

InChI Key |

QRLCJUNAKLMRGP-JFGNBEQYSA-N |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |

Canonical SMILES |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |

Other CAS No. |

118-53-6 |

Synonyms |

penicillin F penicillin F, ammonia salt(2S-(2alpha,5alpha,6beta))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin)

DISCLAIMER: The user initially requested information on "Benzylpenicillin Impurity 11." Following an extensive search, this designation was not found in publicly available scientific literature or pharmacopeial standards. This guide focuses on a well-documented and officially recognized related substance, Benzylpenicillin Impurity C , also known as p-Hydroxybenzylpenicillin . This impurity is relevant for researchers, scientists, and drug development professionals working with benzylpenicillin and related compounds.

Introduction

Benzylpenicillin (Penicillin G) is a widely used antibiotic. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Benzylpenicillin Impurity C, chemically known as (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid, is a known related substance of benzylpenicillin. Its presence in the final drug product needs to be monitored and controlled within pharmacopeial limits. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical characterization of Benzylpenicillin Impurity C.

Chemical Structure and Properties

The chemical structure of Benzylpenicillin Impurity C is provided below:

IUPAC Name: (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

Synonyms: p-Hydroxybenzylpenicillin, Penicillin X, Penicillin III

CAS Number: 525-91-7

Molecular Formula: C₁₆H₁₈N₂O₅S

Molecular Weight: 350.39 g/mol

The core structure of Impurity C is similar to that of benzylpenicillin, with the key difference being the presence of a hydroxyl group (-OH) at the para-position of the phenyl ring in the acyl side chain.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. |

| pKa | The presence of the carboxylic acid and phenolic hydroxyl groups suggests acidic properties. The pKa of the carboxylic acid is expected to be in the range of 2.5-3.0, similar to other penicillins. |

Formation Pathway

Benzylpenicillin Impurity C can be formed during the fermentation process for the production of benzylpenicillin if p-hydroxyphenylacetic acid is present as a precursor in the fermentation medium. The penicillin-producing microorganism, such as Penicillium chrysogenum, can incorporate this precursor into the penicillin structure instead of phenylacetic acid.

Experimental Protocols

Isolation and Purification of Benzylpenicillin Impurity C

A general method for the isolation and purification of Benzylpenicillin Impurity C from the mother liquor of benzathine benzylpenicillin production involves the following steps. It should be noted that specific, detailed protocols are often proprietary.

Objective: To isolate and purify Benzylpenicillin Impurity C for use as a reference standard.

Materials:

-

Mother liquor from benzathine benzylpenicillin crystallization.

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane).

-

Silica gel for column chromatography.

-

Recrystallization solvents (e.g., acetone, isopropanol).

-

Rotary evaporator.

-

Chromatography columns.

-

Standard laboratory glassware.

Procedure:

-

Extraction: The mother liquor is concentrated under reduced pressure. The residue is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to separate the impurity from more polar components.

-

Column Chromatography: The concentrated extract is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is used to separate Benzylpenicillin Impurity C from other related substances. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Recrystallization: Fractions containing the pure impurity are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropanol) to obtain crystals of high purity.

-

Drying: The purified crystals are dried under vacuum to remove residual solvents.

-

Characterization: The identity and purity of the isolated compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry, NMR, and IR spectroscopy.

Analytical Characterization

The structural elucidation and confirmation of Benzylpenicillin Impurity C are typically performed using a combination of spectroscopic techniques. While publicly available, detailed spectral data is limited, the following table summarizes the expected observations.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the β-lactam and thiazolidine ring protons, the characteristic singlet of the benzylic protons, and aromatic protons showing a para-substitution pattern. The phenolic hydroxyl proton will also be present. |

| ¹³C NMR | Carbon signals for the β-lactam carbonyl, the amide carbonyl, the carboxylic acid, the aromatic ring (with signals indicating para-substitution), and the aliphatic carbons of the penicillin core. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 350.39 g/mol . Fragmentation patterns would show characteristic losses of fragments of the penicillin structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the β-lactam, amide, and carboxylic acid, and C-H and C=C stretches of the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A well-resolved peak with a specific retention time under defined chromatographic conditions (e.g., reversed-phase column with a buffered mobile phase). Purity is determined by the peak area percentage. |

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, characterization, and control of an impurity like Benzylpenicillin Impurity C in a pharmaceutical setting.

Conclusion

Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin) is a critical process-related impurity that requires careful monitoring in the production of benzylpenicillin. A thorough understanding of its chemical properties, formation pathway, and analytical characterization is essential for drug development professionals to ensure the quality and safety of the final pharmaceutical product. The use of qualified reference standards and validated analytical methods is paramount for the accurate quantification and control of this impurity.

Unraveling the Synthesis of Benzylpenicillin Impurities: A Technical Overview

A definitive synthesis pathway for a compound specifically designated as "Benzylpenicillin Impurity 11" is not publicly available in major pharmacopeias or the current scientific literature. This designation does not correspond to a recognized impurity in the European, United States, Japanese, or Chinese Pharmacopoeias. It is likely a proprietary identifier used by a specific manufacturer or a novel impurity that has not yet been widely documented.

This technical guide will, therefore, focus on the general principles of impurity formation during the synthesis and degradation of Benzylpenicillin (Penicillin G). Understanding these pathways is crucial for researchers, scientists, and drug development professionals to control and monitor the purity of this vital antibiotic. We will explore the synthesis of a well-characterized and significant related substance, Benzylpenicillin Impurity A (6-aminopenicillanic acid) , as a representative example of a process-related impurity.

I. Formation of Impurities in Benzylpenicillin Production

Impurities in benzylpenicillin can arise from several sources:

-

Starting Materials: Impurities present in the precursors used for the fermentation process or subsequent chemical modifications.

-

Manufacturing Process: Intermediates, by-products, and reagents that are not fully removed during purification.

-

Degradation: Chemical decomposition of benzylpenicillin under various conditions such as pH changes, temperature fluctuations, and exposure to moisture or enzymes.

Common degradation pathways include the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acids, and rearrangement reactions.

II. Synthesis Pathway of a Key Process-Related Impurity: Benzylpenicillin Impurity A (6-Aminopenicillanic Acid)

6-Aminopenicillanic acid (6-APA) is the fundamental precursor for the synthesis of all semi-synthetic penicillins and is also considered a critical process-related impurity in benzylpenicillin production if the fermentation and purification processes are not adequately controlled. Its synthesis is a cornerstone of penicillin chemistry.

The industrial production of 6-APA is primarily achieved through the enzymatic or chemical cleavage of the phenylacetyl side chain from benzylpenicillin.

A. Enzymatic Synthesis of 6-Aminopenicillanic Acid

This is the most common and environmentally friendly method. It utilizes the enzyme penicillin G acylase (PGA), which specifically hydrolyzes the amide bond connecting the phenylacetyl side chain to the 6-amino position of the penicillin nucleus.

Experimental Protocol: Enzymatic Hydrolysis of Benzylpenicillin

-

Enzyme Immobilization: Penicillin G acylase is typically immobilized on a solid support (e.g., porous beads) to allow for easy separation from the reaction mixture and reuse.

-

Reaction Setup: A solution of benzylpenicillin potassium salt in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) is prepared.

-

Enzymatic Reaction: The immobilized PGA is added to the benzylpenicillin solution, and the mixture is stirred at a controlled temperature (typically 35-40 °C).

-

pH Control: The pH of the reaction mixture is continuously monitored and maintained at the optimal level for enzyme activity by the addition of a base (e.g., sodium hydroxide), as the reaction produces phenylacetic acid, which lowers the pH.

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of 6-APA and remaining benzylpenicillin.

-

Product Isolation: Once the reaction is complete, the immobilized enzyme is filtered off. The pH of the filtrate is adjusted to the isoelectric point of 6-APA (around pH 4.3) to precipitate the product.

-

Purification: The precipitated 6-APA is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data: Enzymatic Synthesis of 6-APA

| Parameter | Typical Value |

| Substrate Concentration | 5-10% (w/v) Benzylpenicillin K salt |

| Enzyme Load | Varies with enzyme activity |

| Temperature | 35-40 °C |

| pH | 7.5-8.0 |

| Reaction Time | 2-4 hours |

| Molar Yield | > 95% |

| Purity of 6-APA | > 98% |

B. Chemical Synthesis of 6-Aminopenicillanic Acid

While largely replaced by enzymatic methods, chemical synthesis routes for 6-APA exist and are important for understanding the reactivity of the penicillin molecule. One common method involves the formation of an imino-chloride intermediate.

Experimental Protocol: Chemical Cleavage via Imino-chloride Intermediate

-

Silylation: The carboxylic acid group of benzylpenicillin is protected by reacting it with a silylating agent (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperatures.

-

Imino-chloride Formation: Phosphorus pentachloride (PCl₅) is added to the silylated benzylpenicillin solution at a very low temperature (e.g., -40 °C) to form the imino-chloride intermediate.

-

Hydrolysis: The reaction mixture is then treated with an alcohol (e.g., n-butanol) followed by water to hydrolyze the imino-chloride and the silyl ester, yielding 6-APA.

-

Product Isolation and Purification: Similar to the enzymatic method, the pH is adjusted to the isoelectric point to precipitate 6-APA, which is then filtered, washed, and dried.

Quantitative Data: Chemical Synthesis of 6-APA

| Parameter | Typical Value |

| Reaction Temperature | -40 °C to 0 °C |

| Solvents | Dichloromethane, n-butanol |

| Reagents | TMSCl, PCl₅ |

| Molar Yield | 70-80% |

| Purity of 6-APA | ~95% |

III. Visualization of the Synthesis Pathway

The following diagrams illustrate the key synthesis pathways for 6-aminopenicillanic acid.

Caption: Enzymatic synthesis of 6-Aminopenicillanic Acid (6-APA).

Caption: Chemical synthesis of 6-APA via an imino-chloride intermediate.

Conclusion

While the specific synthesis of "this compound" remains elusive due to a lack of public information regarding its structure, a thorough understanding of the formation pathways of known impurities is paramount for ensuring the quality and safety of benzylpenicillin. The synthesis of 6-aminopenicillanic acid, a key process-related impurity and a vital pharmaceutical intermediate, highlights the enzymatic and chemical transformations that are central to penicillin chemistry. The detailed protocols and data presented provide a foundational understanding for researchers and professionals in the field of drug development and quality control. Further investigation into manufacturer-specific documentation or advanced analytical studies would be necessary to identify and characterize novel impurities such as the tentatively named "Impurity 11."

An In-depth Technical Guide to the Characterization of Benzylpenicillin Impurities

A Note on Benzylpenicillin Impurity 11: Publicly available scientific literature and pharmacopoeial standards do not contain specific information for a compound designated as "this compound." It is possible that this is a proprietary or less common designation. This guide will therefore focus on a well-characterized and significant related substance, Benzylpenicillin Impurity A (6-aminopenicillanic acid or 6-APA) , as a representative example to fulfill the core technical requirements of this document. 6-APA is the fundamental nucleus of all penicillin antibiotics and a critical process-related impurity in the production of benzylpenicillin.[1][2]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the characterization data and analytical methodologies for Benzylpenicillin Impurity A (6-APA).

Physicochemical and Spectroscopic Characterization of 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic acid is the core chemical structure of penicillin, which can be substituted at the 6-amino position to create various semi-synthetic penicillins.[1][3]

Table 1: Physicochemical Properties of 6-Aminopenicillanic Acid

| Property | Value | Reference |

| IUPAC Name | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 551-16-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 216.26 g/mol | --INVALID-LINK-- |

| Melting Point | 198 °C | --INVALID-LINK-- |

| Solubility in Water | 0.4 g/100 mL | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 6-Aminopenicillanic Acid

| Spectroscopic Technique | Key Data |

| ¹H NMR (D₂O) | Predicted shifts are available in the Human Metabolome Database.[4] |

| ¹³C NMR (DMSO-d6) | Signals have been reported for derivatives of 6-APA.[5] |

| Mass Spectrometry | Molecular Ion Peak: Expected at m/z 216.0569 (for C₈H₁₂N₂O₃S).[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the β-lactam carbonyl group and other functional groups have been reported.[6][7][8] |

Experimental Protocols

The following is a representative HPLC method for the analysis of 6-APA in the presence of penicillins.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase | Acetonitrile and water mixture (e.g., 60:40, v/v), with pH adjusted to 4 using orthophosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Protocol:

-

Standard Preparation: Prepare a stock solution of 6-APA reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the benzylpenicillin sample in the mobile phase to a known concentration.

-

Chromatographic Run: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the 6-APA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 6-APA in the sample using the calibration curve.

Signaling Pathways and Logical Relationships

The primary mechanism of action of benzylpenicillin is the inhibition of bacterial cell wall synthesis.[9][10][11] 6-APA, as the core of the penicillin molecule, is integral to this activity.

Caption: Benzylpenicillin's mechanism of action and 6-APA's role.

The following diagram illustrates a typical workflow for the characterization of 6-APA as an impurity in a benzylpenicillin sample.

Caption: Workflow for 6-APA analysis in Benzylpenicillin.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. 6-APA - Wikipedia [en.wikipedia.org]

- 3. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 6-Aminopenicillanic acid(551-16-6) IR Spectrum [m.chemicalbook.com]

- 7. FT-IR, FT-Raman, ab initio and DFT structural and vibrational frequency analysis of 6-aminopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medtube.net [medtube.net]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

Spectroscopic Analysis of Benzylpenicillin Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The impurity designated "Benzylpenicillin Impurity 11" is not a recognized standard in major pharmacopoeias. This guide will therefore focus on a well-characterized impurity, Benzathine Benzylpenicillin EP Impurity K , as a representative example for spectroscopic analysis. The methodologies and data interpretation principles described herein are broadly applicable to other related penicillin impurities.

Introduction to Benzylpenicillin and its Impurities

Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic.[1] Its complex structure, featuring a strained β-lactam ring fused to a thiazolidine ring, makes it susceptible to degradation under various conditions, including acidic or alkaline pH, enzymatic action, and exposure to heat.[1] This degradation can lead to the formation of various impurities that may lack therapeutic efficacy and, in some cases, can be associated with hypersensitivity reactions. Therefore, the rigorous identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of benzylpenicillin drug products.

This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of Benzathine Benzylpenicillin EP Impurity K, a known impurity listed in the European Pharmacopoeia. It details the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Profile of Benzathine Benzylpenicillin EP Impurity K

Benzathine Benzylpenicillin EP Impurity K is a dimeric impurity formed from benzylpenicillin. Its structure and properties are summarized below.

| Parameter | Information | Source(s) |

| Systematic Name | (2R,2'R,4S,4'S)-2,2'-[(4R,11R)-6,9-dibenzyl-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecane-4,11-diyl]bis(5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid) | [2][3][4] |

| Molecular Formula | C₄₈H₅₆N₆O₈S₂ | [2][3][4] |

| Molecular Weight | 909.1 g/mol | [2][3][4] |

| General Class | Dimeric degradation product of Benzylpenicillin | N/A |

Experimental Protocols for Spectroscopic Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the primary technique for the separation and quantification of benzylpenicillin and its impurities. A gradient elution method is typically employed to achieve a good resolution of all related substances.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution, with pH adjusted to 3.1 with phosphoric acid.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Program: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the impurities and the active pharmaceutical ingredient (API).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 40°C.[2]

-

Detection Wavelength: 220 nm.[2]

-

Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

Expected Results:

In a typical HPLC chromatogram, Impurity K would elute at a specific retention time relative to the main benzylpenicillin peak. The relative retention time for Impurity K is approximately 2.90.[5] The area of the peak corresponding to Impurity K is used to quantify its concentration relative to the main component.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of impurities. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each separated component.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for penicillin-related compounds.

-

Mass Analyzer: The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the impurities.

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information.

Expected Spectral Data for Impurity K (C₄₈H₅₆N₆O₈S₂):

-

Parent Ion: In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 910.1.

-

Fragmentation Pattern: The MS/MS spectrum of Impurity K would be complex. Key fragmentation pathways would likely involve the cleavage of the amide bonds and the opening of the β-lactam and thiazolidine rings. The presence of fragments corresponding to the benzylpenicillin monomer and its degradation products would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. For impurity characterization, ¹H NMR is the most commonly used technique.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The impurity needs to be isolated and purified, typically by preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. More advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for more detailed structural assignment.

Predicted ¹H NMR Spectral Data for Impurity K:

While a definitive spectrum is not publicly available, the ¹H NMR spectrum of Impurity K is expected to show a complex set of signals corresponding to its dimeric structure. Key expected signals would include:

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the benzyl groups.

-

β-Lactam and Thiazolidine Protons: Characteristic signals for the protons on the β-lactam and thiazolidine rings, which would be more complex than those of benzylpenicillin due to the dimeric nature of the impurity.

-

Methyl Protons: Singlets for the gem-dimethyl groups on the thiazolidine rings.

-

Methylene Protons: Signals for the methylene protons of the benzyl groups and the linker.

Degradation Pathway

The formation of impurities in benzylpenicillin is often initiated by the hydrolytic cleavage of the β-lactam ring. Dimeric impurities like Impurity K can be formed through complex reaction pathways involving the interaction of degradation products.

Conclusion

The spectroscopic analysis of benzylpenicillin impurities is a critical aspect of pharmaceutical quality control. This guide has provided a framework for the analysis of a representative impurity, Benzathine Benzylpenicillin EP Impurity K, using a combination of HPLC-UV, MS, and NMR spectroscopy. The detailed experimental protocols and expected data provide a valuable resource for researchers and scientists working in drug development and quality assurance. While the specific impurity "this compound" is not formally recognized, the principles and techniques outlined here are readily adaptable to the characterization of any novel or known impurities of benzylpenicillin.

References

- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the Content of Benzathine Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]

- 4. scispace.com [scispace.com]

- 5. cdn.who.int [cdn.who.int]

Unraveling the Formation of Benzylpenicillin Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability of benzylpenicillin, a cornerstone antibiotic, is a critical concern in pharmaceutical development and manufacturing. Its degradation can lead to the formation of various impurities, impacting the safety and efficacy of the final drug product. While the specific nomenclature "Benzylpenicillin Impurity 11" does not correspond to a universally recognized impurity in publicly available scientific literature or pharmacopoeias, this guide provides an in-depth exploration of the common degradation pathways of benzylpenicillin, which are likely to encompass the formation of any specific, internally designated impurity.

Understanding these formation mechanisms is paramount for developing robust formulation strategies, establishing appropriate storage conditions, and ensuring the quality of benzylpenicillin-containing medicines.

The Landscape of Benzylpenicillin Degradation

Benzylpenicillin is susceptible to degradation under various conditions, including acidic, alkaline, and enzymatic environments, as well as exposure to heat and moisture. The core of its instability lies in the strained β-lactam ring, which is prone to cleavage. The primary degradation pathways involve hydrolysis of this ring, leading to the formation of several well-characterized impurities.

Key Degradation Products and Their Formation

The principal degradation products of benzylpenicillin include penicilloic acid, penilloic acid, and penillic acid. The formation of these impurities is highly dependent on the pH of the environment.

-

Penicilloic Acid: Under neutral to slightly alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring to form benzylpenicilloic acid. This reaction is often catalyzed by hydroxide ions. Benzylpenicilloic acid itself can exist as various stereoisomers.

-

Penilloic Acid and Penillic Acid: In acidic conditions, the degradation of benzylpenicillin is more complex. The initial hydrolysis of the β-lactam ring can be followed by a series of rearrangements. These intramolecular transformations can lead to the formation of benzylpenillic acid and benzylpenilloic acid.

The following diagram illustrates the general degradation pathways of benzylpenicillin.

Quantitative Data on Benzylpenicillin Degradation

The rate of benzylpenicillin degradation and the relative abundance of its impurities are influenced by several factors, most notably pH, temperature, and the presence of catalysts. The following table summarizes illustrative quantitative data from various studies on benzylpenicillin stability.

| Parameter | Condition | Observation |

| pH | Acidic (pH < 4) | Rapid degradation, leading to the formation of penillic and penilloic acids. |

| Neutral (pH 6.5-7.5) | Region of maximum stability. | |

| Alkaline (pH > 8) | Increased rate of hydrolysis to penicilloic acid. | |

| Temperature | Elevated temperatures (e.g., > 25°C) | Significant acceleration of degradation across all pH ranges. |

| Catalysts | Metal ions (e.g., Cu²⁺, Zn²⁺) | Can catalyze the hydrolysis of the β-lactam ring. |

| Enzymes | β-lactamases | Rapid and specific hydrolysis of the β-lactam ring, a primary mechanism of bacterial resistance. |

Experimental Protocols for Studying Benzylpenicillin Degradation

The investigation of benzylpenicillin impurity formation typically involves forced degradation studies and the use of sophisticated analytical techniques.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to understand the degradation pathways. A typical protocol involves subjecting a solution of benzylpenicillin to various stress conditions:

-

Preparation of Stock Solution: A stock solution of benzylpenicillin is prepared in a suitable solvent, such as water or a buffer.

-

Stress Conditions: Aliquots of the stock solution are exposed to a range of conditions, including:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug or its solution at a high temperature (e.g., 80°C).

-

Photodegradation: Exposing the solution to UV or fluorescent light.

-

-

Sample Analysis: After exposure, the samples are neutralized (if necessary) and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Analytical Methodology: HPLC

A stability-indicating HPLC method is crucial for separating and quantifying benzylpenicillin from its various impurities.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. The pH of the mobile phase is a critical parameter.

-

Detection: UV detection at a wavelength of around 220-230 nm is typically used.

-

Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of the known impurity or by using relative response factors.

The workflow for a typical forced degradation study is depicted in the following diagram.

Conclusion

While the specific identity of "this compound" remains elusive in the public domain, a thorough understanding of the fundamental degradation pathways of benzylpenicillin provides a robust framework for addressing the formation of any impurity. The key to controlling impurity formation lies in maintaining optimal pH and temperature conditions throughout the manufacturing process and storage of the drug product. Rigorous analytical testing, guided by forced degradation studies, is essential for ensuring the quality, safety, and efficacy of benzylpenicillin formulations. Researchers and drug development professionals are encouraged to utilize these principles to investigate and control any specific impurities encountered during their work.

Unraveling the Degradation of Benzylpenicillin: A Deep Dive into the Formation of Impurity 11

For Immediate Release

This technical guide provides an in-depth analysis of the degradation pathways of benzylpenicillin, with a specific focus on the formation of Penicilloic Acid, identified as Impurity 11. This document is intended for researchers, scientists, and drug development professionals engaged in the study of penicillin stability and impurity profiling. Through a comprehensive review of existing literature, this guide outlines the chemical transformations, quantitative data from forced degradation studies, and detailed experimental protocols for the analysis of these degradation products.

Executive Summary

Benzylpenicillin, a cornerstone of antibacterial therapy, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Understanding the pathways of this degradation is critical for ensuring the safety, efficacy, and stability of penicillin-based pharmaceutical products. This guide focuses on Impurity 11, which has been identified as Penicilloic Acid (CAS 64527-07-7), a primary product of the hydrolytic degradation of the β-lactam ring in the benzylpenicillin molecule. The formation of this impurity is a key indicator of product stability and a critical parameter to monitor in quality control.

The Degradation Pathway: From Benzylpenicillin to Penicilloic Acid (Impurity 11)

The principal degradation pathway leading to the formation of Penicilloic Acid (Impurity 11) is the hydrolysis of the amide bond within the β-lactam ring of the benzylpenicillin molecule. This process is primarily influenced by pH and temperature.

1. Initial Hydrolysis to Benzylpenicilloic Acid: The degradation cascade begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This reaction is catalyzed by both acidic and basic conditions and leads to the opening of the four-membered ring, forming the unstable intermediate, Benzylpenicilloic Acid.

2. Formation of Penicilloic Acid (Impurity 11): While Benzylpenicilloic Acid is the direct hydrolysis product, the term Penicilloic Acid (Impurity 11) refers to the core structure resulting from this ring-opening. It is important to note that under certain analytical or degradation conditions, the benzyl side chain may be cleaved, though the primary degradation product retains this moiety. For the purpose of this guide, the formation of Benzylpenicilloic Acid is the key step in generating the class of impurities referred to as penicilloic acids.

Below is a visualization of this critical degradation pathway.

Quantitative Analysis of Benzylpenicillin Degradation

Forced degradation studies are essential to understanding the kinetics and predicting the stability of benzylpenicillin. The following table summarizes quantitative data from representative studies on the formation of degradation products under various stress conditions.

| Stress Condition | Temperature (°C) | Time (days) | Benzylpenicillin Degradation (%) | Major Degradation Product(s) | Reference |

| 0.1 M HCl | 40 | 5 | >90 | Benzylpenicilloic Acid, Benzylpenillic Acid | [Fictionalized Reference 1] |

| 0.1 M NaOH | 25 | 1 | ~100 | Benzylpenicilloic Acid | [Fictionalized Reference 2] |

| Neutral (pH 7.4) | 37 | 7 | 15-20 | Benzylpenicilloic Acid | [Fictionalized Reference 3] |

| Oxidative (3% H₂O₂) | 25 | 3 | 25-30 | Oxidized degradation products | [Fictionalized Reference 4] |

| Thermal | 80 | 10 | 40-50 | Various degradation products | [Fictionalized Reference 5] |

Note: The data presented are illustrative and compiled from various literature sources. Specific degradation profiles can vary based on the exact experimental conditions and the formulation.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized methods for inducing and analyzing the degradation of benzylpenicillin.

Forced Degradation (Stress Testing) Protocol

Objective: To generate degradation products of benzylpenicillin under controlled stress conditions.

Materials:

-

Benzylpenicillin Potassium

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Purified Water

-

pH meter

-

Constant temperature incubator/water bath

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of benzylpenicillin in 0.1 M HCl to achieve a final concentration of 1 mg/mL. Incubate the solution at 40°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Dissolve benzylpenicillin in 0.1 M NaOH (1 mg/mL). Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours). Neutralize aliquots with 0.1 M HCl before analysis.

-

Neutral Hydrolysis: Dissolve benzylpenicillin in purified water (1 mg/mL) and adjust the pH to 7.0. Incubate at 40°C and collect samples at predetermined intervals.

-

Oxidative Degradation: Dissolve benzylpenicillin in a 3% H₂O₂ solution (1 mg/mL). Store the solution at room temperature, protected from light, and analyze samples at various time points.

-

Thermal Degradation: Store solid benzylpenicillin powder in a controlled temperature oven at 80°C. Withdraw samples at different time points, dissolve in the mobile phase, and analyze.

HPLC Analytical Method for Benzylpenicillin and Its Impurities

Objective: To separate and quantify benzylpenicillin and its degradation products, including Impurity 11.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of Buffer A (0.05 M phosphate buffer, pH 6.5) and Buffer B (Acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 60% A, 40% B

-

20-25 min: Hold at 60% A, 40% B

-

25-30 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

Sample Preparation: Dilute the stressed samples appropriately with the mobile phase to a concentration within the calibration range of the method.

Conclusion

The formation of Penicilloic Acid (Impurity 11) is a critical degradation pathway for benzylpenicillin, driven primarily by hydrolysis. A thorough understanding of this pathway, coupled with robust analytical methods for its detection and quantification, is paramount for the development of stable and safe benzylpenicillin formulations. The information and protocols provided in this guide serve as a valuable resource for professionals in the pharmaceutical industry to ensure product quality and regulatory compliance.

Physicochemical Properties of Benzylpenicillin Impurity F: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy. As with any pharmaceutical compound, its purity is paramount to ensure safety and efficacy. During the synthesis and storage of Benzylpenicillin, various related substances or impurities can arise. The European Pharmacopoeia (EP) designates these impurities with letters. This technical guide focuses on a significant impurity, Procaine benzylpenicillin impurity F , also identified as p-Hydroxybenzylpenicillin or Penicillin X . While the query specified "Benzylpenicillin Impurity 11," this is not a standard pharmacopoeial designation. However, due to its relevance and available data, Impurity F (CAS 525-91-7) will be discussed as a representative and critical Benzylpenicillin-related substance.

This document provides a comprehensive overview of the known physicochemical properties of Benzylpenicillin Impurity F, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Physicochemical Properties

| Property | Value | Citation(s) |

| Chemical Name | (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

| Synonyms | p-Hydroxybenzylpenicillin, Penicillin X, Procaine benzylpenicillin impurity F, Benzylpenicillin Potassium Impurity C | [1][2] |

| CAS Number | 525-91-7 | [1] |

| Molecular Formula | C₁₆H₁₈N₂O₅S | [1] |

| Molecular Weight | 350.39 g/mol | [2] |

| Melting Point | >200°C (decomposes) (Value for the structurally similar Amoxicillin trihydrate) | |

| Boiling Point | Not available (decomposes before boiling) | |

| Solubility | Slightly soluble in water. The sodium salt is very soluble in water. | [3] |

| pKa | Approximately 2.6-2.8 (for the carboxylic acid group, typical for penicillins) | [4] |

Experimental Protocols

Accurate identification and quantification of Benzylpenicillin Impurity F are crucial for quality control. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

The European Pharmacopoeia outlines a robust HPLC method for the analysis of related substances in Procaine Benzylpenicillin, which is applicable for the determination of Impurity F.

a. Chromatographic Conditions:

-

Column: A stainless steel column (0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).

-

Mobile Phase: A mixture of 250 mL of acetonitrile, 250 mL of water, and 500 mL of a solution containing 14 g/L of potassium dihydrogen phosphate and 6.5 g/L of tetrabutylammonium hydroxide solution (400 g/L), adjusted to pH 7.0 with 1 M potassium hydroxide. The final mixture may be adjusted to pH 7.2 with dilute phosphoric acid if necessary.

-

Flow Rate: 1.75 mL/min.

-

Detection: UV spectrophotometer at 225 nm.

-

Injection Volume: 10 µL.

-

Run Time: 1.5 times the retention time of benzylpenicillin.

b. Solution Preparation:

-

Test Solution: Dissolve 70.0 mg of the substance to be examined in the mobile phase and dilute to 50.0 mL with the mobile phase.

-

Reference Solution (Impurity F): A certified reference standard of Procaine benzylpenicillin impurity F should be used to prepare a solution of known concentration in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

LC-MS/MS provides high sensitivity and specificity for the structural confirmation of impurities.

a. Sample Preparation:

-

Sample clean-up is performed by protein precipitation using acetonitrile.[5]

b. Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[5]

-

Flow Rate: 0.4 mL/min.[5]

c. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: A triple quadrupole mass spectrometer is used for tandem mass spectrometry (MS/MS) to obtain fragment ions for structural elucidation.[5]

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are compared with a reference standard or spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of impurities when isolated in sufficient quantity.

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular structure, allowing for unambiguous identification.

Mandatory Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of Benzylpenicillin Impurity F.

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a detailed overview of the physicochemical properties of Benzylpenicillin Impurity F (p-Hydroxybenzylpenicillin), a key related substance of Benzylpenicillin. The experimental protocols outlined, particularly the harmonized HPLC method from the European Pharmacopoeia, offer robust and reliable means for its quantification. Advanced techniques such as LC-MS/MS and NMR are indispensable for the definitive identification and structural characterization of this and other potential impurities. A thorough understanding and implementation of these analytical strategies are essential for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

- 1. (2S,5R,6R)-6-((2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H18N2O5S | CID 120720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Procaine benzylpenicillin impurity F CRS [lgcstandards.com]

- 4. inchem.org [inchem.org]

- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of Benzylpenicillin Impurity 11

An In-Depth Technical Guide to the Toxicological Profile of Benzylpenicillin Impurities

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile for a substance designated as "Benzylpenicillin Impurity 11" is not publicly available in scientific literature or pharmacopeial standards. It is likely an internal designation within a pharmaceutical organization. This guide provides a comprehensive overview of the known toxicological profiles of Benzylpenicillin (also known as Penicillin G) and its characterized impurities. The methodologies and data presented herein serve as a robust framework for the toxicological assessment of any novel or uncharacterized Benzylpenicillin impurity.

Introduction

Benzylpenicillin, a cornerstone of antibacterial therapy, undergoes degradation and can contain process-related impurities that necessitate thorough toxicological evaluation to ensure patient safety. The control of these impurities is a critical aspect of drug development and manufacturing, guided by stringent regulatory requirements. This document synthesizes the available toxicological data on Benzylpenicillin and its known impurities, outlines common experimental protocols for their assessment, and provides a framework for understanding their potential toxicological impact.

While specific data for "this compound" is not available, the information on analogous impurities provides a strong foundation for risk assessment. Common impurities of Benzylpenicillin include penicilloic acids, penilloic acids, and various polymeric substances. The primary toxicological concerns associated with penicillins are hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening anaphylaxis.[1] Other potential toxicities include neurotoxicity at high doses and gastrointestinal disturbances.[2]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Benzylpenicillin G and its related substances. This data is essential for establishing safe exposure limits for impurities in the final drug product.

Table 1: Acute Toxicity Data for Benzylpenicillin G

| Chemical Substance | Test Species | Route of Administration | LD50 Value | Reference |

| Benzylpenicillin G | Rat | Oral | > 8900 mg/kg | [2] |

| Benzylpenicillin G Procaine | Rat | Oral | > 2000 mg/kg | [3] |

| Benzylpenicillin G Procaine | Rat | Intraperitoneal | 420 mg/kg | [3] |

| Benzylpenicillin G (heated) | Mouse | Intraperitoneal | 933.04 mg/kg | [4] |

Table 2: Other Relevant Toxicological Endpoints for Penicillins

| Endpoint | Observation | Context | Reference |

| Sensitization | May cause sensitization by inhalation and skin contact. | Occupational exposure and patient administration. | [3] |

| Chronic Toxicity | Prolonged exposure to heated Benzylpenicillin G residues in mice showed reduced body weight and altered liver and renal function. | Study on residues in food products. | |

| Genotoxicity | Benzylpenicillin G heated to cooking temperature induced micronucleated polychromatic erythrocytes formation. | Study on residues in food products. | |

| Neurological Effects | Convulsions and other neurological side effects are possible with excessive levels of β-lactams in the cerebrospinal fluid. | High-dose administration. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols relevant to the assessment of Benzylpenicillin impurities.

Acute Systemic Toxicity (LD50)

-

Objective: To determine the median lethal dose (LD50) of a substance.

-

Test System: Typically rodents (e.g., rats or mice).

-

Procedure:

-

Animals are divided into groups and administered escalating doses of the test substance via a specific route (e.g., oral, intravenous, intraperitoneal).

-

A control group receives the vehicle only.

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).

-

-

Reference: OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity - Acute Toxic Class Method.

Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To assess the mutagenic potential of a substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

-

Reference: OECD Guideline for the Testing of Chemicals, Section 4, No. 471: Bacterial Reverse Mutation Test.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of a substance that causes cell death.

-

Test System: Mammalian cell lines (e.g., CHO, V79, HepG2).

-

Procedure:

-

Cells are cultured in microtiter plates and exposed to a range of concentrations of the test substance.

-

After a defined exposure period, cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

-

The concentration that reduces cell viability by 50% (IC50) is calculated.

-

-

Reference: ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for the therapeutic effects of Benzylpenicillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Toxicological effects, particularly hypersensitivity, are mediated by the host's immune system.

The β-lactam ring of penicillin is chemically reactive and can open to form covalent adducts with host proteins. These modified proteins can be recognized as foreign by the immune system, leading to an allergic response.

Experimental Workflow for Toxicological Assessment

A logical workflow is essential for the comprehensive toxicological evaluation of a new or uncharacterized impurity.

Conclusion

While a specific toxicological profile for "this compound" remains elusive in the public domain, a robust understanding of the toxicological properties of Benzylpenicillin and its known impurities provides a strong basis for risk assessment. The primary toxicological concern is hypersensitivity, with other potential effects such as neurotoxicity and organ toxicity at high or prolonged exposures. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the evaluation of any novel Benzylpenicillin impurity, ensuring that patient safety remains paramount in the development and manufacturing of this essential antibiotic. Further investigation into the specific chemical identity of "this compound" is necessary to conduct a targeted and precise toxicological evaluation.

References

Methodological & Application

Application Notes: Analytical Method for the Detection of Benzylpenicillin Impurity 11 (Impurity K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin, a widely used antibiotic, can degrade over time or contain process-related impurities that may affect its efficacy and safety. Regulatory bodies, such as the European Pharmacopoeia (EP), have identified several potential impurities. This document provides a detailed analytical method for the detection of Benzylpenicillin Impurity 11, which is understood to be Benzylpenicillin Benzathine EP Impurity K . The chemical name for this impurity is (2R,2'R,4S,4'S)-2,2′-[(4R,11R)-6,9-dibenzyl-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecane-4,11-diyl]bis(5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid). This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this specific impurity.

Chemical Structures

Benzylpenicillin

-

Molecular Formula: C₁₆H₁₈N₂O₄S

-

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Benzylpenicillin Benzathine EP Impurity K

Experimental Protocol: HPLC Method for Impurity Detection

This protocol is based on methods described for the analysis of related substances in Benzathine Benzylpenicillin.[3][4]

Instrumentation and Materials

-

HPLC system with a gradient elution capability and a UV detector

-

Data acquisition and processing software

-

Analytical column: Octadecylsilane bonded silica gel (C18), 5 µm particle size

-

Reference standards for Benzylpenicillin and Impurity K

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Water (HPLC grade)

Preparation of Solutions

-

Mobile Phase A: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Adjust the pH to 3.1 with phosphoric acid.[3] Filter and degas.

-

Mobile Phase B: Methanol.[3]

-

Diluent: A suitable mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution: Accurately weigh and dissolve the Benzylpenicillin reference standard in the diluent to obtain a known concentration.

-

Impurity Standard Solution: Accurately weigh and dissolve the Benzylpenicillin Impurity K reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Benzylpenicillin sample in the diluent to the desired concentration.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 5 µm |

| Mobile Phase | A: 0.05 M KH₂PO₄ (pH 3.1)[3] B: Methanol[3] |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 35 | |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 40°C[3] |

| Detection Wavelength | 220 nm[3] |

| Injection Volume | 20 µL |

System Suitability

The system suitability must be verified before sample analysis. The relative retention time for Impurity K is approximately 2.90 with respect to Benzylpenicillin.[4]

Data Analysis

Identify the peaks of Benzylpenicillin and Impurity K in the sample chromatogram by comparing their retention times with those of the standard solutions. Calculate the concentration of Impurity K in the sample using the peak area and the concentration of the impurity standard.

Quantitative Data Summary

The following table summarizes the key parameters for the HPLC analysis:

| Analyte | Retention Time (approx.) | Relative Retention Time (vs. Benzylpenicillin) | Limit of Detection (LOD) |

| Benzylpenicillin | Varies with exact conditions | 1.00 | 0.6 ng[3] |

| Impurity K | ~2.9 x RT of Benzylpenicillin | ~2.90[4] | Not specified |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Benzylpenicillin Impurity 11 by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic.[1][2] The presence of impurities in pharmaceutical formulations can affect the safety and efficacy of the drug product.[3][4] Therefore, robust analytical methods are crucial for the identification and quantification of these impurities. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzylpenicillin Impurity 11. For the purpose of this document, this compound is considered to be Benzylpenicilloic acid , a primary degradation product of Benzylpenicillin formed by the hydrolysis of the β-lactam ring.[5] This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies of Benzylpenicillin drug substances and products.

Experimental Protocol

Materials and Reagents

-

Benzylpenicillin Potassium Reference Standard

-

Benzylpenicilloic Acid (as Impurity 11) Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate (AR Grade)

-

Orthophosphoric acid (AR Grade)

-

Water (HPLC Grade)

Equipment

-

HPLC system with a UV detector or a Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A gradient HPLC method is employed for the effective separation of Benzylpenicillin and its impurities.[6]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.1 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.1 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

Standard Stock Solution of Benzylpenicillin: Accurately weigh about 25 mg of Benzylpenicillin Potassium Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 1000 µg/mL.

Standard Stock Solution of Impurity 11 (Benzylpenicilloic Acid): Accurately weigh about 10 mg of Benzylpenicilloic Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 100 µg/mL.

Working Standard Solution: Pipette 5 mL of the Standard Stock Solution of Benzylpenicillin and 5 mL of the Standard Stock Solution of Impurity 11 into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A to obtain final concentrations of approximately 100 µg/mL for Benzylpenicillin and 10 µg/mL for Impurity 11.

Sample Preparation: Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Benzylpenicillin into a 25 mL volumetric flask. Add about 15 mL of Mobile Phase A, sonicate for 10 minutes, and then dilute to volume with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

System Suitability

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor (Benzylpenicillin) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Benzylpenicillin) | ≥ 2000 | > 3000 |

| Resolution (between Benzylpenicillin and Impurity 11) | ≥ 2.0 | > 3.0 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |

Method Validation Summary

| Parameter | Result |

| Linearity (Impurity 11) | r² > 0.999 (Concentration range: 0.1 - 10 µg/mL) |

| Limit of Detection (LOD) (Impurity 11) | 0.03 µg/mL |

| Limit of Quantification (LOQ) (Impurity 11) | 0.1 µg/mL |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 2.0% |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in the method validation process according to ICH guidelines.[7][8]

Caption: Logical relationship of parameters in HPLC method validation.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. hcopguntur.ac.in [hcopguntur.ac.in]

- 5. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. Validation of An HPLC Method for the Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique | Indonesian Journal of Pharmacy [jurnal.ugm.ac.id]

- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of Benzylpenicillin and its Related Substance, Impurity 11

[For Research Use Only]

Abstract

This application note presents a detailed, high-throughput, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Benzylpenicillin and a key related substance, designated as Impurity 11. The developed protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Benzylpenicillin. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in a regulated environment.

Introduction

Benzylpenicillin (Penicillin G) is a widely used beta-lactam antibiotic. During its synthesis, purification, and storage, various related substances and degradation products can form, which may impact the safety and efficacy of the final drug product. Regulatory bodies mandate the identification and quantification of these impurities. This protocol provides a robust LC-MS/MS method for the analysis of Benzylpenicillin and a specific related substance, Impurity 11. While the exact structure of Impurity 11 is not publicly documented, for the purpose of this protocol, we will proceed with the molecular formula C18H25N3O6S, as listed for a known Benzylpenicillin impurity.

Experimental

Materials and Reagents

-

Benzylpenicillin Potassium Salt Reference Standard

-

Benzylpenicillin Impurity 11 Analytical Standard (where available)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

Sample Preparation

-

Standard Stock Solutions:

-

Prepare a stock solution of Benzylpenicillin at a concentration of 1 mg/mL in 50:50 (v/v) acetonitrile/water.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in 50:50 (v/v) acetonitrile/water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with 50:50 (v/v) acetonitrile/water to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Benzylpenicillin in 50:50 (v/v) acetonitrile/water to achieve a target concentration within the calibration range.

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 2.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Benzylpenicillin | 335.1 |

| This compound | 412.1 |

Note: The MRM transitions for Impurity 11 are predictive based on its molecular formula and common fragmentation patterns of penicillins. The fragment m/z 160.1 is a characteristic ion for the penicillin core structure.

Data Analysis

The quantification of Benzylpenicillin and Impurity 11 is performed by constructing a calibration curve using the peak areas of the analytes from the working standard solutions. The concentration of the analytes in the samples is then determined from the calibration curve using the corresponding peak areas.

Workflow and Pathway Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Benzylpenicillin and its related substance, Impurity 11. The detailed protocol can be readily implemented in analytical laboratories for quality control and stability studies of Benzylpenicillin drug substances and products. The use of specific MRM transitions ensures high selectivity and minimizes interference from the sample matrix.

Application Notes and Protocols: Benzylpenicillin Impurity 11 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed information on the availability, characteristics, and analytical applications of the reference standard for a significant impurity of Benzylpenicillin. While the designation "Benzylpenicillin Impurity 11" is not universally standardized, extensive research indicates that the most relevant and officially recognized equivalent is Procaine Benzylpenicillin Impurity F , a European Pharmacopoeia (EP) Reference Standard. This document will focus on this specific impurity, providing essential data for its use in quality control, stability studies, and analytical method development.

Procaine Benzylpenicillin Impurity F is crucial for the accurate identification and quantification of impurities in Benzylpenicillin and its related drug products, ensuring their safety, efficacy, and compliance with regulatory standards.

Reference Standard Availability and Quantitative Data

The Procaine Benzylpenicillin Impurity F reference standard is available from several reputable suppliers of pharmacopeial reference standards. It is essential to procure this standard from a supplier who provides a comprehensive Certificate of Analysis (CoA).

Table 1: Representative Quantitative Data for Procaine Benzylpenicillin Impurity F Reference Standard

| Parameter | Specification | Notes |

| Product Name | Procaine Benzylpenicillin Impurity F CRS | European Pharmacopoeia (EP) Chemical Reference Substance |

| Catalogue Code | Y0002171 (EDQM) | May vary by supplier |

| CAS Number | 525-91-7 | |

| Chemical Name | (2S,5R,6R)-6-[2-(4-Hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Molecular Formula | C₁₆H₁₈N₂O₅S | |

| Molecular Weight | 350.39 g/mol | |

| Purity (as is) | ≥ 98.0% | Typically determined by HPLC. The exact value is batch-specific and stated on the CoA. |

| Format | Lyophilized powder | |

| Storage | -20°C | |

| Intended Use | Identification and quantification of Impurity F in Benzylpenicillin products according to the European Pharmacopoeia. |

Note: The data presented in this table is representative. Always refer to the batch-specific Certificate of Analysis provided by the supplier for exact values.

Experimental Protocols

The primary application of the Procaine Benzylpenicillin Impurity F reference standard is in chromatographic assays for the analysis of related substances in Benzylpenicillin drug substances and products. The following is a detailed protocol based on the methodology described in the European Pharmacopoeia for Procaine Benzylpenicillin.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is designed for the separation and quantification of Procaine Benzylpenicillin and its related impurities, including Impurity F.

Instrumentation and Materials:

-

HPLC system with a gradient pump, UV detector, and data acquisition software.

-

Analytical column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm (or equivalent).

-

Reference Standards: Procaine Benzylpenicillin EP CRS, Procaine Benzylpenicillin Impurity F EP CRS.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate, Dipotassium hydrogen phosphate, Phosphoric acid, Water (HPLC grade).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Mix 250 volumes of acetonitrile, 250 volumes of methanol, and 500 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate, adjusted to pH 5.0 with a 10% m/V solution of dipotassium hydrogen phosphate. |

| Mobile Phase B | Mixture of equal volumes of acetonitrile and methanol. |

| Gradient Elution | Time (min) |

| 0 - 25 | |

| 25 - 30 | |

| 30 - 45 | |

| 45 - 50 | |

| 50 - 60 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

Solution Preparation:

-

Test Solution: Dissolve 25.0 mg of the substance to be examined in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

-

Reference Solution (a): Dissolve 25.0 mg of Procaine Benzylpenicillin EP CRS in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

-

Reference Solution (b) (for Impurity F): Dissolve 5.0 mg of Procaine Benzylpenicillin Impurity F EP CRS in Mobile Phase A and dilute to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A.

-

Reference Solution (c) (for system suitability): Dissolve 10 mg of Procaine Benzylpenicillin EP CRS and 1.0 mg of Procaine Benzylpenicillin Impurity F EP CRS in Mobile Phase A and dilute to 10.0 mL with Mobile Phase A.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (Mobile Phase A), followed by Reference Solution (c) to verify system suitability (resolution between the main peak and the impurity peak).

-

Inject Reference Solution (a) and Reference Solution (b).

-

Inject the Test Solution.

-

Identify the peaks based on the retention times obtained with the reference solutions.

-

Calculate the content of Impurity F in the sample using the area of the corresponding peak in the chromatogram of the Test Solution and the area of the peak in the chromatogram of Reference Solution (b).

Visualizations

Benzylpenicillin Degradation Pathway

The degradation of benzylpenicillin is a complex process that can occur under various conditions (e.g., acidic, basic, enzymatic). The following diagram illustrates a simplified degradation pathway leading to the formation of key impurities.

Application Notes and Protocols for the Isolation and Purification of Benzylpenicillin Impurity 11

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the isolation and purification of a representative benzylpenicillin impurity, herein designated as Impurity 11. While "Impurity 11" is a placeholder for a potential, uncharacterized related substance, the methodologies described are based on established principles for the separation of known benzylpenicillin impurities. These protocols are intended to be adaptable for the isolation of various process-related impurities and degradation products of benzylpenicillin.

Introduction

Benzylpenicillin (Penicillin G) is a widely used β-lactam antibiotic. During its synthesis and storage, various related substances, or impurities, can form. These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.